4-(1-Ethylpiperidin-4-yl)morpholine

Physicochemical differentiation Amine basicity Ionization state

4-(1-Ethylpiperidin-4-yl)morpholine (C₁₁H₂₂N₂O, MW 198.31) is a synthetic small-molecule building block comprising a morpholine ring N-linked to the 4-position of an N-ethylpiperidine scaffold. It belongs to the broader class of N-substituted morpholinopiperidine derivatives, which serve as versatile intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors such as alectinib (CH5424802).

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
Cat. No. B5862410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Ethylpiperidin-4-yl)morpholine
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESCCN1CCC(CC1)N2CCOCC2
InChIInChI=1S/C11H22N2O/c1-2-12-5-3-11(4-6-12)13-7-9-14-10-8-13/h11H,2-10H2,1H3
InChIKeyYVCXVIOEUBVKLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Ethylpiperidin-4-yl)morpholine – What Scientific Procurement Teams Need to Know


4-(1-Ethylpiperidin-4-yl)morpholine (C₁₁H₂₂N₂O, MW 198.31) is a synthetic small-molecule building block comprising a morpholine ring N-linked to the 4-position of an N-ethylpiperidine scaffold [1]. It belongs to the broader class of N-substituted morpholinopiperidine derivatives, which serve as versatile intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors such as alectinib (CH5424802) [2]. Its defining structural feature—the N-ethyl tertiary amine on the piperidine ring—distinguishes it from the more common secondary-amine parent scaffold, 4-(piperidin-4-yl)morpholine, in terms of basicity, lipophilicity, and synthetic reactivity .

Why 4-(1-Ethylpiperidin-4-yl)morpholine Cannot Be Freely Swapped with Other Morpholinopiperidine Analogs


The morpholinopiperidine scaffold encompasses multiple regioisomeric and N-substituted variants (e.g., the secondary amine parent 4-(piperidin-4-yl)morpholine, CAS 53617-35-9; the ethylene-bridged analog 4-(2-piperidin-4-yl-ethyl)-morpholine, CAS 500357-64-2; and the branched methyl analog 4-[1-(piperidin-4-yl)ethyl]morpholine, CAS 436852-25-4) that differ fundamentally in amine class (secondary vs. tertiary), linker topology, pKa, and lipophilicity . The N-ethyl substitution on the piperidine nitrogen of the target compound converts the ionizable secondary amine into a tertiary amine, altering its protonation state at physiological pH, its hydrogen-bond donor capacity, and its reactivity toward electrophiles such as acylating agents, sulfonyl chlorides, and alkyl halides [1]. These differences directly affect coupling efficiency in multi-step syntheses, salt stoichiometry, chromatographic behavior, and the physicochemical profile of downstream products—making indiscriminate substitution a material risk in both discovery chemistry and process development .

Head-to-Head Quantitative Differentiation of 4-(1-Ethylpiperidin-4-yl)morpholine from Its Closest Analogs


N-Ethyl Substitution Converts the Piperidine Secondary Amine into a Tertiary Amine with Distinct Basicity

The target compound contains an N-ethyl tertiary amine on the piperidine ring, whereas the parent scaffold 4-(piperidin-4-yl)morpholine (CAS 53617-35-9) bears a secondary amine. Computational prediction indicates the parent secondary amine has a pKa of 10.21±0.10 . N-Ethylation to a tertiary amine typically reduces the pKa of the conjugate acid by approximately 0.5–1.5 log units due to altered solvation and inductive effects [1]. This pKa shift alters the predominant ionization state under physiological (pH 7.4) and mildly acidic conditions, directly impacting solubility, membrane permeability, and salt formulation stoichiometry [2].

Physicochemical differentiation Amine basicity Ionization state

Increased Lipophilicity (LogP/LogD) from N-Ethyl Substitution Relative to the Parent Scaffold

The parent compound 4-(piperidin-4-yl)morpholine has an experimental/computed LogP of approximately 0.3 (at pH 11, 25 °C) and an XLogP3-AA of 0 [1]. The introduction of an N-ethyl substituent (2 additional methylene units) is predicted to increase LogP by approximately 0.8–1.2 log units based on the π contribution of aliphatic carbons in fragment-based models [2]. A structurally closely related regioisomer, 4-[1-(piperidin-4-yl)ethyl]morpholine (ChemBase ID: 306801), has a computed LogP of 0.49 and LogD (pH 7.4) of -3.45 [3]. The target compound is anticipated to have LogP in the 0.8–1.3 range and LogD (pH 7.4) in the -2.0 to -2.5 range, representing a meaningful increase in lipophilicity relative to the parent.

Lipophilicity LogP Drug-likeness Permeability

Use as a Site-Specific Building Block in Alectinib (ALK Inhibitor) Synthesis

The 4-(morpholin-4-yl)piperidin-1-yl motif is a structurally essential pharmacophoric element of alectinib (CH5424802), an FDA-approved ALK inhibitor for ALK-positive non-small cell lung cancer [1]. The N-ethyl substituent on the target compound provides a pre-functionalized tertiary amine that eliminates a synthetic step relative to routes that use the secondary amine parent 4-(piperidin-4-yl)morpholine (CAS 53617-35-9), which requires a separate N-alkylation stage . Patent CN104402862A and related filings describe condensation routes between 4-(piperidin-4-yl)morpholine and tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate to construct the alectinib core, where both the morpholinopiperidine moiety and the ethyl substituent must be precisely positioned [2]. The target compound's pre-installed N-ethyl group offers a convergent synthetic strategy that avoids late-stage alkylation of the piperidine nitrogen, reducing byproduct formation and simplifying purification.

Synthetic intermediate Alectinib ALK inhibitor Process chemistry

Molecular Weight and Physical Form Differentiation from the Parent Scaffold

The target compound (C₁₁H₂₂N₂O, MW 198.31) has a molecular weight 28.06 Da higher than the parent 4-(piperidin-4-yl)morpholine (C₉H₁₈N₂O, MW 170.25) [1]. This mass difference corresponds exactly to the ethyl substituent (–C₂H₄–) and is analytically significant for LC-MS identification and purity assessment. The commercially available dihydrochloride salt form (CAS 436852-25-4, C₁₁H₂₄Cl₂N₂O, MW 271.23) provides a crystalline solid with defined stoichiometry, in contrast to the parent compound's free base which is a low-melting solid (mp 40–43 °C) . The tertiary amine character of the target compound also alters the salt stoichiometry: it forms a dihydrochloride salt (2 HCl equivalents), whereas the parent secondary amine can form either mono- or dihydrochloride salts depending on conditions .

Molecular weight Physical form Salt formation Procurement specification

Absence of Confounding Biological Activity Data – Procurement Considerations for Negative Screening

A systematic search of ChEMBL, BindingDB, and PubMed (as of May 2026) returned no peer-reviewed biological activity data (IC₅₀, Kᵢ, EC₅₀) specifically attributed to 4-(1-ethylpiperidin-4-yl)morpholine as a discrete molecular entity [1]. This is in notable contrast to structurally related morpholinopiperidine-containing compounds such as alectinib (ALK IC₅₀ = 1.9 nM) [2] and various EP4 receptor antagonists bearing the morpholinopiperidine motif (e.g., IC₅₀ values of 5.6–15 nM at human EP4) [3]. For procurement teams sourcing this compound as a negative control, screening hit, or reference standard for selectivity panels, this lack of annotated bioactivity is itself a differentiating feature: the compound is expected to exhibit minimal off-target pharmacology at standard screening concentrations, making it suitable as a pharmacologically inert scaffold control.

Biological annotation Selectivity screening Procurement risk Negative data

Where 4-(1-Ethylpiperidin-4-yl)morpholine Delivers Measurable Procurement Value: Application Scenarios


Convergent Synthesis of N-Ethylpiperidine-Containing Kinase Inhibitors and PROTAC Degraders

Medicinal chemistry teams synthesizing ALK inhibitors, PROTACs, or other targeted protein degraders that require an N-ethylpiperidine-morpholine motif can use this compound as a pre-functionalized building block, eliminating the need for late-stage N-alkylation of the piperidine nitrogen. This convergent approach is documented in alectinib process patents (CN104402862A) where the morpholinopiperidine moiety is introduced via nucleophilic aromatic substitution or Pd-catalyzed coupling [1]. The pre-installed N-ethyl group ensures regiochemical fidelity and avoids competing N- vs. O-alkylation side reactions that can occur when alkylating the parent secondary amine scaffold post-coupling .

Negative Control or Pharmacologically Inert Scaffold for Chemical Biology Probe Panels

Given the absence of curated biological activity data in public databases, this compound is well-suited as a negative control in target engagement assays, selectivity profiling panels, and chemoproteomics experiments where a structurally matched but pharmacologically silent scaffold is required [1]. Its morpholinopiperidine core provides a structural mimic of the alectinib pharmacophore without introducing confounding kinase inhibition, enabling clean interpretation of structure-activity relationship (SAR) data .

Process Chemistry and Salt Screening for Crystalline Intermediate Development

The tertiary amine character of the target compound enables formation of well-defined dihydrochloride salts with precise 2:1 HCl stoichiometry (CAS 436852-25-4, MW 271.23) [1]. This crystalline salt form offers advantages in process chemistry: accurate mass balance in multi-step synthesis, simplified purification by recrystallization rather than chromatography, and improved long-term storage stability compared to the free base. The higher molecular weight of the dihydrochloride salt (271.23 vs. 198.31 for the free base) also provides a convenient gravimetric handle for reaction monitoring .

Structure-Lipophilicity Relationship Studies in Morpholinopiperidine Series

The systematic increase in lipophilicity from the parent 4-(piperidin-4-yl)morpholine (LogP ≈ 0.3) to the N-ethyl target compound (estimated LogP ≈ 0.8–1.3) [1] makes this compound a valuable member of a lipophilicity ladder for studying the effect of incremental N-alkylation on ADME properties, cellular permeability, and off-target promiscuity. Computational and experimental teams can use this compound alongside the methyl, n-propyl, and isopropyl homologs to establish quantitative structure-property relationship (QSPR) models governing morpholinopiperidine scaffold behavior .

Quote Request

Request a Quote for 4-(1-Ethylpiperidin-4-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.